molecular formula C42H76O4S2Sn B13774690 9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester CAS No. 67859-64-7

9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester

Cat. No.: B13774690
CAS No.: 67859-64-7
M. Wt: 827.9 g/mol
InChI Key: UKIZQXMWVOWDOF-ZHEBOFABSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester typically involves the following steps:

    Formation of the Organotin Intermediate: The initial step involves the preparation of the dimethylstannylene intermediate. This is achieved by reacting dimethyltin dichloride with a thiol compound under controlled conditions.

    Esterification: The organotin intermediate is then reacted with 9,12-octadecadienoic acid in the presence of a suitable catalyst to form the final ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Bulk Preparation of Intermediates: Large-scale synthesis of the dimethylstannylene intermediate.

    Continuous Esterification Process: Using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic processes.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9,12-Octadecadienoic acid (9Z,12Z)-, octadecyl ester
  • 9,12-Octadecadienoic acid (9Z,12Z)-, cadmium salt
  • 9,12-Octadecadienoic acid (9Z,12Z)-, aluminum salt

Uniqueness

Compared to similar compounds, 9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester is unique due to its organotin core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

67859-64-7

Molecular Formula

C42H76O4S2Sn

Molecular Weight

827.9 g/mol

IUPAC Name

2-[dimethyl-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/2C20H36O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;/h2*6-7,9-10,23H,2-5,8,11-19H2,1H3;2*1H3;/q;;;;+2/p-2/b2*7-6-,10-9-;;;

InChI Key

UKIZQXMWVOWDOF-ZHEBOFABSA-L

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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